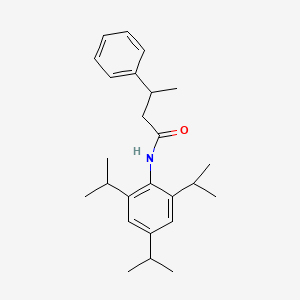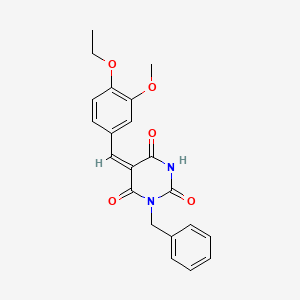![molecular formula C17H25NO B4934947 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine, also known as APM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. APM is a morpholine derivative that contains an adamantyl group and a propynyl group, making it a unique and versatile compound.
Wirkmechanismus
The mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have various biochemical and physiological effects. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its unique chemical structure, which allows for a wide range of potential applications. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have low toxicity and good bioavailability, making it a promising drug candidate. However, one limitation of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine involves the reaction of 3-(1-adamantyl)-2-propyn-1-ol with morpholine in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is typically around 50-60%, and the purity can be confirmed through NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-[3-(1-adamantyl)prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGSMGENJHGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
